N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
Beschreibung
N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a pyrazole-3-carboxamide derivative featuring a 4-fluorophenyl group at position 1, a propoxy chain at position 4, and a 3-chloro-4-methylphenyl carboxamide substituent at position 2. Its molecular formula is C₂₁H₂₁ClFN₂O₂, with a molecular weight of 393.86 g/mol. The chloro and fluoro substituents likely enhance lipophilicity and metabolic stability, while the propoxy group may influence solubility and binding interactions.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O2/c1-3-10-27-18-12-25(16-8-5-14(22)6-9-16)24-19(18)20(26)23-15-7-4-13(2)17(21)11-15/h4-9,11-12H,3,10H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFBCZZHYDVQCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=CC(=C(C=C2)C)Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
Pyrazole derivatives are widely studied for their biological activities, with structural variations significantly affecting potency, selectivity, and pharmacokinetics. Below is a detailed comparison with analogs reported in the literature:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Impact on Bioactivity: The target compound lacks direct activity data in the provided evidence, but its 3-chloro-4-methylphenyl and 4-fluorophenyl groups resemble the dichlorophenyl and fluorophenyl motifs in CB1 antagonists (e.g., the compound in ). These halogenated groups are critical for hydrophobic interactions with receptor pockets.
Crystallographic Insights :
- Pyrazole derivatives like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde () confirm that dihydro-pyrazole cores adopt planar conformations, which may influence binding to flat receptor surfaces. The target compound’s fully aromatic pyrazole ring likely enhances rigidity and binding specificity.
Selectivity Considerations: The compound in achieves sub-nanomolar CB1 antagonism due to its dichlorophenyl and pyridylmethyl substituents, which are absent in the target compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves multi-step reactions, starting with halogenated aromatic precursors. Key steps include coupling reactions (e.g., Ullmann or Suzuki-Miyaura for aryl-aryl bonds) and functional group modifications. For example, the propoxy group is introduced via nucleophilic substitution under reflux conditions with a polar aprotic solvent (e.g., DMF) and a base like K₂CO₃ .
- Optimization : Reaction temperature (60–120°C), solvent choice (DMF vs. acetonitrile), and catalyst loading (e.g., Pd catalysts for cross-coupling) critically influence yield. Purification via column chromatography or HPLC is recommended, with TLC monitoring (Rf ~0.3–0.5 in ethyl acetate/hexane) to track progress .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?
- NMR :
- ¹H NMR : Look for aromatic proton signals (δ 6.8–8.2 ppm) and propoxy group protons (triplet at δ 1.2–1.4 ppm for –CH₂CH₂CH₃, multiplet at δ 3.5–3.7 ppm for –OCH₂–).
- ¹³C NMR : Carboxamide carbonyl (δ ~165–170 ppm) and fluorophenyl carbons (δ ~115–160 ppm) .
- IR : Confirm carboxamide (C=O stretch at ~1650 cm⁻¹) and aryl ether (C–O–C at ~1250 cm⁻¹) .
- MS : Molecular ion peak (M+H⁺) matched to the molecular formula (C₂₁H₂₀ClFN₂O₂) with isotopic patterns for Cl and F .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and which molecular targets are most promising?
- Approach :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to kinase targets (e.g., EGFR or VEGFR). Pyrazole and fluorophenyl moieties often interact with hydrophobic pockets, while the carboxamide forms hydrogen bonds .
- QSAR Studies : Correlate substituent effects (e.g., chloro vs. methyl groups) with activity. For example, bulkier substituents on the phenyl ring may enhance binding affinity but reduce solubility .
- Targets : Prioritize kinases and GPCRs due to structural similarity to known pyrazole-based inhibitors .
Q. How should researchers address contradictions in reported biological activity data across different studies?
- Root Causes : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, serum concentration) or compound purity. For instance, residual solvents (e.g., DMSO) can artifactually inhibit enzyme activity .
- Resolution :
- Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines).
- Validate purity via HPLC (>98%) and quantify degradation products (e.g., hydrolyzed carboxamide) under physiological conditions .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodology :
- Synthetic Modifications : Systematically vary substituents (e.g., replace propoxy with methoxy or ethoxy) and assess changes in logP (HPLC-measured) and IC₅₀ (enzymatic assays) .
- Crystallography : Resolve X-ray structures of ligand-target complexes to identify critical interactions (e.g., π-π stacking with fluorophenyl groups) .
- Data Integration : Use clustering algorithms (e.g., PCA) to group compounds by activity profiles and physicochemical properties .
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